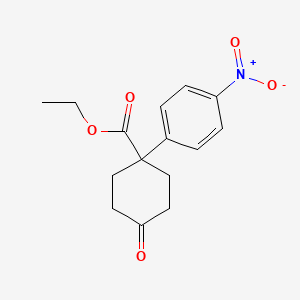
Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitrophenyl group attached to a cyclohexane ring, which is further esterified with ethyl carboxylate
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-nitrophenyl)-4-oxocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Types of Reactions:
Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
科学的研究の応用
Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate is primarily based on its ability to interact with biological molecules. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Ethyl 1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylate: Unique due to its specific ester and nitrophenyl groups.
4-Nitrophenylchloroformate: Similar nitrophenyl group but different functional groups.
4-Nitrophenylacetic acid: Similar nitrophenyl group but different core structure.
Uniqueness: this compound stands out due to its combination of a cyclohexane ring with a nitrophenyl group and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C15H17NO5 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
ethyl 1-(4-nitrophenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-2-21-14(18)15(9-7-13(17)8-10-15)11-3-5-12(6-4-11)16(19)20/h3-6H,2,7-10H2,1H3 |
InChIキー |
NUFUWGBMIYWBER-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



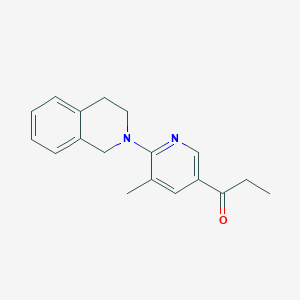


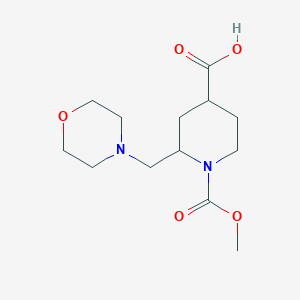
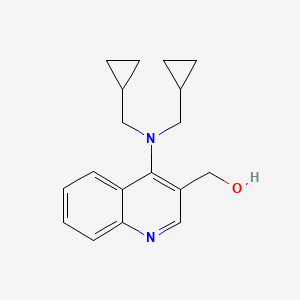
![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)

![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)
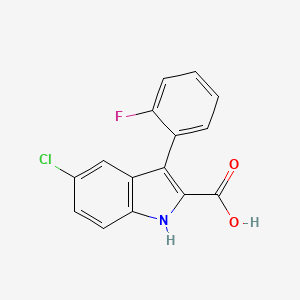

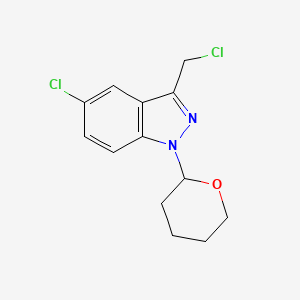

![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)
